molecular formula H3O3Rh B1581071 Rhodium hydroxide CAS No. 21656-02-0

Rhodium hydroxide

Cat. No. B1581071
CAS RN: 21656-02-0
M. Wt: 153.928 g/mol
InChI Key: KTEDZFORYFITAF-UHFFFAOYSA-K
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Patent
US04844879

Procedure details

Nitric acid is then added to the separated rhodium hydroxide to dissolve the hydroxide to form a rhodium nitrate solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[OH-].[Rh+3:6].[OH-].[OH-].[OH-]>>[N+:1]([O-:4])([O-:3])=[O:2].[Rh+3:6].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Rh+3].[OH-].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Rh+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.